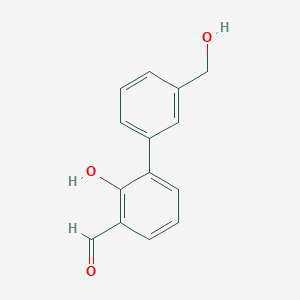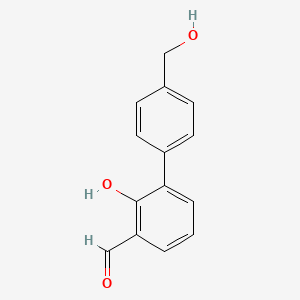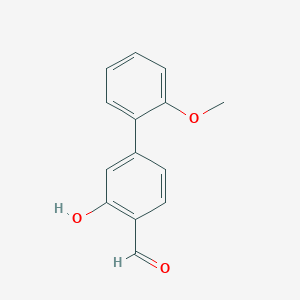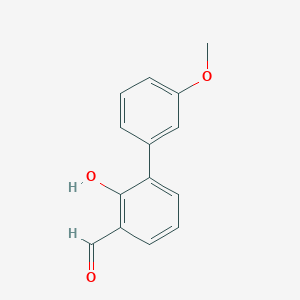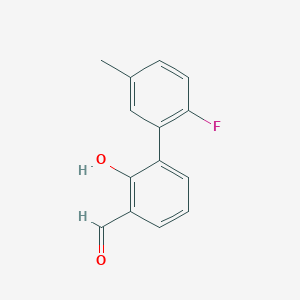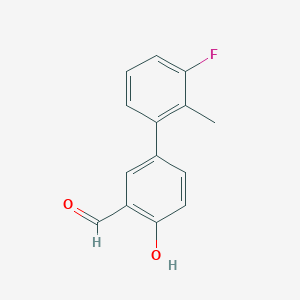
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluoro-2-methylphenyl)-2-formylphenol (FMPF) is a synthetic compound of the phenol family that has been used in a variety of scientific research applications. It is known for its unique chemical properties and has been studied extensively for its potential uses in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug delivery. Additionally, 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as a fluorescent probe for imaging biological processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in drug metabolism, as well as having anti-inflammatory and anti-cancer properties. It is also believed to act as a fluorescent probe for imaging biological processes.
Biochemical and Physiological Effects
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in drug metabolism, making it a potential tool for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity (95%). Additionally, its unique chemical properties make it a useful tool for various research applications. However, there are some limitations to its use. 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is sensitive to light and air, making it difficult to store and handle. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in scientific research. These include further research into its potential as an anti-inflammatory agent and its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted into its ability to act as a fluorescent probe for imaging biological processes. Additionally, further research into its mechanism of action and its potential as a drug delivery tool could be conducted. Finally, further research into the optimal storage and handling conditions for 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% could help to improve its efficacy in laboratory experiments.
Métodos De Síntesis
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a multi-step process that includes the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction is followed by a series of purification steps to obtain the desired product. The resulting compound is a white, crystalline solid with a melting point of 131-133°C and a purity of 95%.
Propiedades
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKRLBOJDPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685091 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261976-15-1 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


